Cas no 1021093-91-3 (N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide)

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is a fluorinated pyran-2-carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features two 4-fluorophenyl substituents, enhancing its lipophilicity and metabolic stability, which may improve bioavailability. The 4-oxo-4H-pyran core provides a rigid scaffold, facilitating selective molecular interactions. Its structural design suggests utility as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of fluorinated aromatic groups may also contribute to enhanced binding affinity in target systems. This compound is suited for exploratory research in drug discovery and development.
N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide structure
1021093-91-3 structure
Product Name:N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide
CAS No:1021093-91-3
MF:C21H17F2NO4
MW:385.36079287529
CID:6437549
PubChem ID:42227296
Update Time:2025-05-25

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide
    • 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide
    • AKOS024505211
    • N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
    • 1021093-91-3
    • F5286-0404
    • Inchi: 1S/C21H17F2NO4/c22-16-5-1-14(2-6-16)9-10-24-21(26)19-11-18(25)20(13-28-19)27-12-15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,26)
    • InChI Key: PHUUFUSEICQNSV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCNC(C1=CC(C(=CO1)OCC1C=CC(=CC=1)F)=O)=O

Computed Properties

  • Exact Mass: 385.11256435g/mol
  • Monoisotopic Mass: 385.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 64.6Ų

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide Pricemore >>

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Additional information on N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide

Comprehensive Overview of N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021093-91-3)

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021093-91-3) is a synthetic organic compound with a complex molecular structure. This compound belongs to the class of pyran-2-carboxamide derivatives, which are increasingly studied for their potential applications in pharmaceutical research and material science. The presence of fluorophenyl groups in its structure enhances its stability and bioavailability, making it a subject of interest in drug discovery and development.

Recent trends in scientific research highlight the growing demand for fluorinated compounds due to their unique physicochemical properties. N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is no exception. Researchers are exploring its potential as a biologically active molecule, particularly in targeting specific enzymes or receptors. Its fluorine atoms contribute to its lipophilicity, which can improve membrane permeability—a critical factor in drug design.

The compound's CAS No. 1021093-91-3 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Users often inquire about its synthesis methods, spectroscopic data, and applications in medicinal chemistry. For instance, questions like "How is N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide synthesized?" or "What are the biological activities of pyran-2-carboxamide derivatives?" are common in search engines and AI-driven platforms.

From a structural perspective, the compound features a 4-oxo-4H-pyran core, which is known for its versatility in organic synthesis. The carboxamide moiety adds hydrogen-bonding capabilities, potentially enhancing interactions with biological targets. Meanwhile, the fluorophenyl substituents introduce steric and electronic effects that can fine-tune the compound's reactivity and binding affinity. These attributes make it a valuable candidate for further exploration in structure-activity relationship (SAR) studies.

In the context of green chemistry, researchers are also investigating eco-friendly synthesis routes for N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide. Sustainable methods, such as catalytic processes or solvent-free reactions, align with global efforts to reduce the environmental impact of chemical manufacturing. This aligns with the broader industry trend toward sustainable pharmaceuticals and green synthesis.

Another area of interest is the compound's potential role in drug delivery systems. Its lipophilic nature and structural modularity make it a promising candidate for prodrug design or nanoparticle formulations. Such applications are particularly relevant in the era of personalized medicine, where tailored therapeutics are gaining traction.

In summary, N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021093-91-3) represents a fascinating intersection of organic chemistry, medicinal research, and material science. Its unique structure and properties continue to inspire innovative studies, addressing both fundamental scientific questions and practical applications. As research progresses, this compound may unlock new possibilities in therapeutic development and advanced materials.

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